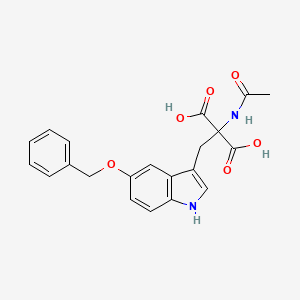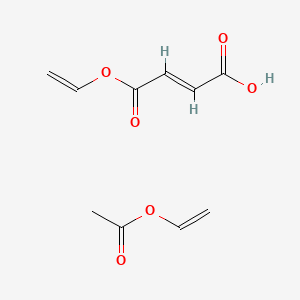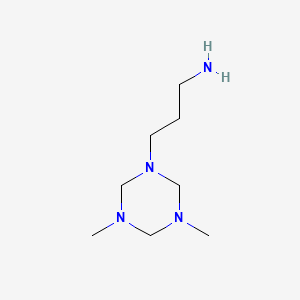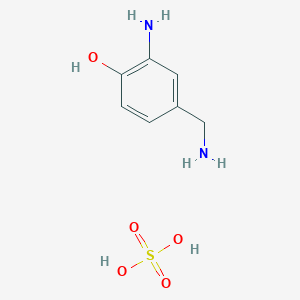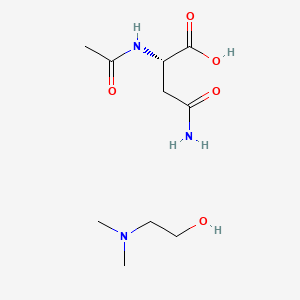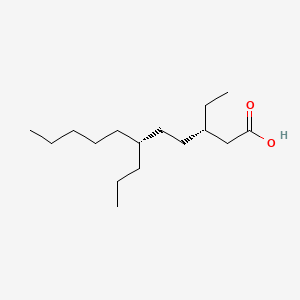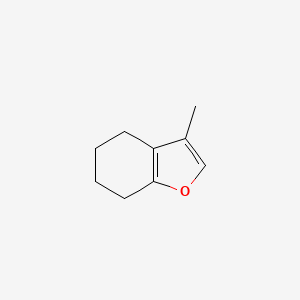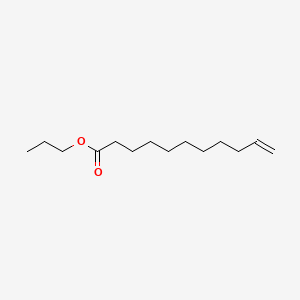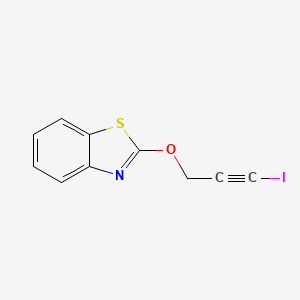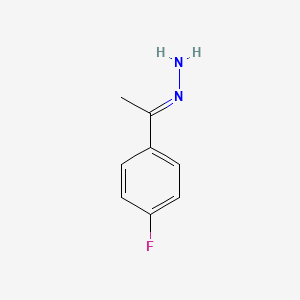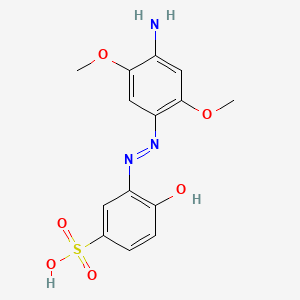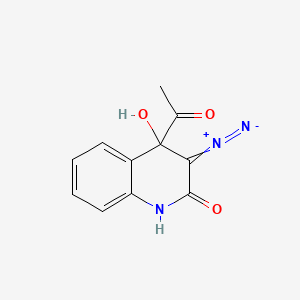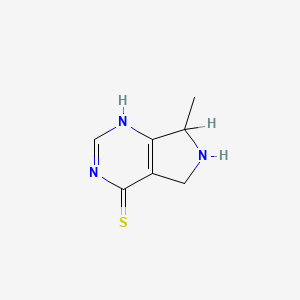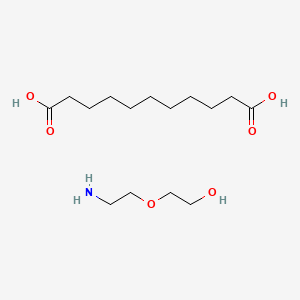
2-(2-Aminoethoxy)ethanol;undecanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)ethanol;undecanedioic acid is a compound that combines the properties of an amino alcohol and a dicarboxylic acid. 2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents, while undecanedioic acid is a long-chain dicarboxylic acid. This combination makes the compound versatile for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
For undecanedioic acid, it is commonly synthesized through the oxidation of undecylenic acid, which is derived from castor oil. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Industrial Production Methods
Undecanedioic acid is produced industrially by the oxidation of undecylenic acid in large reactors. The process is carefully monitored to ensure the complete conversion of the starting material to the desired dicarboxylic acid .
化学反応の分析
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Undecanedioic acid primarily undergoes reactions typical of carboxylic acids, such as:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Reduction to form primary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation of 2-(2-Aminoethoxy)ethanol: Aldehydes, carboxylic acids.
Reduction of 2-(2-Aminoethoxy)ethanol: Primary amines.
Esterification of Undecanedioic Acid: Esters.
Amidation of Undecanedioic Acid: Amides.
科学的研究の応用
2-(2-Aminoethoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: As a component in the formulation of pharmaceuticals and as a linker in the synthesis of therapeutic agents.
Industry: In the production of surfactants, colorants, and foam stabilizers.
Undecanedioic acid is used in:
Polymer Chemistry: As a monomer in the production of polyamides and polyesters.
Cosmetics: As an ingredient in skincare products for its moisturizing properties.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of 2-(2-Aminoethoxy)ethanol involves its ability to act as a spacer or linker in bioconjugate materials. It facilitates the attachment of therapeutic agents to target molecules, enhancing their efficacy and specificity .
Undecanedioic acid exerts its effects through its carboxylic acid groups, which can form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-(2-Aminoethoxy)ethanol: Ethylene glycol mono(2-aminoethyl) ether, Diethylene glycolamine.
Undecanedioic Acid: Dodecanedioic acid, Sebacic acid.
Uniqueness
2-(2-Aminoethoxy)ethanol is unique due to its dual functionality as an amino alcohol, making it versatile for various chemical reactions and applications. Undecanedioic acid stands out for its long carbon chain, which imparts unique properties such as increased hydrophobicity and flexibility in polymer applications .
特性
CAS番号 |
292601-81-1 |
|---|---|
分子式 |
C15H31NO6 |
分子量 |
321.41 g/mol |
IUPAC名 |
2-(2-aminoethoxy)ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;5-1-3-7-4-2-6/h1-9H2,(H,12,13)(H,14,15);6H,1-5H2 |
InChIキー |
CBUUCVKJNPKLRV-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(=O)O)CCCCC(=O)O.C(COCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


